The compound is classified as a pyridine derivative, which is a category of compounds known for their aromatic properties and nitrogen atom incorporation into the ring structure. It is particularly noted for its utility as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
The synthesis of 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL typically involves several key steps:
These steps may require specific reaction conditions, such as temperature control and solvent choice, to optimize yield and purity.
The molecular structure of 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL features:
The molecular formula for this compound is , with a molecular weight of approximately 218.30 g/mol. The presence of both nitrogen atoms in the rings contributes significantly to its chemical behavior and interactions with biological targets.
2-Methyl-6-(piperidin-4-YL)pyridin-4-OL can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Methyl-6-(piperidin-4-YL)pyridin-4-OL involves its interactions with biological systems:
The compound has several notable applications across various fields:
Piperidine-pyridine hybrid scaffolds represent a cornerstone of rational drug design, combining the versatile hydrogen-bonding capabilities of pyridine with the three-dimensional structural diversity of the piperidine ring. These bifunctional heterocycles emerged prominently in the early 2000s as medicinal chemists sought to address complex pharmacological targets like G protein-coupled receptors (GPCRs) and kinases. The molecular hybridization strategy capitalizes on the complementary bioactivity profiles of both rings: Pyridine contributes to π-stacking interactions and improved solubility, while the piperidine moiety—particularly when substituted at the 4-position—enables precise spatial orientation of pharmacophores within target binding pockets [1].
A landmark application is demonstrated in GPR119 agonists for type 2 diabetes management. Researchers systematically optimized propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate by replacing the linker oxygen with nitrogen and introducing N-trifluoromethyl groups. This yielded compounds with enhanced agonist activity and reduced hERG channel inhibition—a critical safety parameter. Subsequent refinement incorporated the piperidine-pyridine core, achieving compounds like N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (27), which stimulated insulin secretion and reduced plasma glucose in diabetic models [1].
Table 1: Evolution of Key Piperidine-Pyridine Hybrid Pharmaceuticals
Compound Class | Therapeutic Target | Key Structural Features | Clinical Impact |
---|---|---|---|
Early pyridine-piperidines | GPCRs | Simple alkyl linkages | Limited bioavailability |
GPR119 agonists (e.g., 27) | GPR119 receptor | N-Trifluoromethyl piperidine + pyrimidine-pyridine | Oral bioavailability; glucose reduction [1] |
JAK inhibitors | Janus kinases | Piperidine-4-yl linked to pyrazolo[4,3-c]pyridines | Immunomodulation [5] |
The piperidin-4-yl group—a cyclohexane-like ring with nitrogen at position 1—confers unique conformational and electronic advantages in drug design. Its chair-to-boat transition flexibility allows adaptation to diverse binding sites, while the basic nitrogen (pKa ~10–11) facilitates salt-bridge formation with biological targets. Crucially, substituents at C4 occupy pseudoequatorial or pseudoaxial positions, modulating ligand-receptor interactions [3].
In kinase inhibitors, this spatial control is exemplified by 2H-pyrazolo[4,3-c]pyridines. When substituted at C4 with piperidin-4-yl groups, these compounds exhibit enhanced anti-mitotic activity against K562 leukemia cells. The piperidine’s orientation positions N-alkyl chains toward hydrophobic enzyme pockets, improving affinity. Hydrogenation methods further refine stereochemistry: Palladium-catalyzed reduction of pyridines yields all-cis-fluorinated piperidines with defined fluorine axial positioning, critical for target engagement [3] [5]. Additionally, the piperidin-4-yl group’s capacity for bridging aromatic systems is leveraged in multi-target ligands. For instance, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride—a derivative of piperidin-4-yl-anchored scaffolds—demonstrates improved solubility and blood-brain barrier penetration, enabling CNS applications [4].
Table 2: Pharmacological Contributions of Piperidin-4-yl Modifications
Structural Feature | Biological Consequence | Example Compound |
---|---|---|
N-Trifluoromethyl | Reduced hERG inhibition | GPR119 agonist 10 [1] |
C4-spirocyclic fusion | Enhanced metabolic stability | Spiropiperidines (anticancer agents) [3] |
Axial fluorine | Increased target selectivity in kinases | all-cis-3-Fluoropiperidine [3] |
2-Methyl-6-(piperidin-4-yl)pyridin-4-ol (Chemical Formula: C₁₁H₁₆N₂O; PubChem CID: 130132102) represents a structurally refined hybrid scaffold combining a 4-hydroxypyridine "head" with a piperidin-4-yl "tail." The 4-hydroxy group enables tautomerization to a pyridone form, facilitating dual hydrogen-bond donor/acceptor functionality. Concurrently, the 2-methyl group shields potential metabolic soft spots, augmenting stability [4] [6].
This compound is commercially cataloged as a dihydrochloride salt (CAS: Not specified in results), indicating its utility as a synthetic intermediate. Suppliers like ChemICHIBA and Quzhou AMK BioTech offer it for drug discovery applications, reflecting industrial demand [4]. Retrosynthetically, it may be accessed via:
Its pharmacophoric value lies in the orthogonal projection of the piperidine nitrogen relative to the pyridine plane. Molecular modeling suggests this positions N-substituents toward deep hydrophobic enzyme regions. Derivatives like 4-bromo-2-methyl-6-(piperidin-4-yl)pyridine (PubChem CID: 130132102) serve as direct precursors for Suzuki-Miyaura couplings, enabling rapid diversification at C4 for kinase inhibitor libraries [4] [6].
Table 3: Key Properties and Applications of 2-Methyl-6-(piperidin-4-yl)pyridin-4-ol
Property | Value/Characteristic | Pharmacological Relevance |
---|---|---|
Molecular Weight | 192.26 g/mol | Optimal for CNS penetration |
Tautomerism | 4-Hydroxypyridine ⇌ Pyridin-4(1H)-one | Enables dual H-bonding with targets |
Common Salts | Dihydrochloride | Enhanced solubility for screening [4] |
Synthetic Utility | Suzuki coupling at C4; N-functionalization | Library diversification for SAR studies [6] |
Complete Compound Names from the Article:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: